molecular formula C15H21NO4S B13955856 Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) CAS No. 64039-00-5

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)

Cat. No.: B13955856
CAS No.: 64039-00-5
M. Wt: 311.4 g/mol
InChI Key: GFYDCJTVZXIHOM-UHFFFAOYSA-N
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Description

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) is a sulfur-containing morpholine derivative featuring a thioacetyl linker bonded to a 3,4,5-trimethoxyphenyl aromatic ring. This compound combines the solubility-enhancing morpholine moiety with the electron-rich trimethoxyphenyl group, which is frequently associated with bioactivity in pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64039-00-5

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione

InChI

InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3

InChI Key

GFYDCJTVZXIHOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2

Origin of Product

United States

Preparation Methods

Formation of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one Intermediate

A crucial intermediate in the synthesis is 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, which can be prepared by bromination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one under anhydrous conditions. This step is typically carried out in anhydrous ethyl ether or similar solvents with controlled stirring and temperature to ensure selective bromination at the alpha position relative to the ketone group.

Preparation of Thioacetyl Derivative

The thioacetyl group is introduced by reaction of the bromo-ketone intermediate with a sulfur nucleophile, such as thiol or thiolate ions derived from morpholine or related amines. This nucleophilic substitution leads to the formation of the thioether linkage connecting the 3,4,5-trimethoxyphenyl moiety to the morpholine ring through a thioacetyl bridge.

Coupling with Morpholine

The final step involves coupling the thioacetyl intermediate with morpholine. This can be achieved by nucleophilic substitution or reductive amination methods, depending on the precursor functionalities. For example, reductive amination with morpholine and an aldehyde or ketone precursor under mild reducing conditions (e.g., sodium cyanoborohydride or similar reagents) can yield the desired product efficiently.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination 1-(3,4,5-trimethoxyphenyl)ethan-1-one, Br2, anhydrous Et2O 80-90 Controlled temperature, inert atmosphere
2 Nucleophilic substitution Bromo-ketone + morpholine thiolate, solvent (e.g., ethanol) 75-85 Requires base to generate thiolate
3 Reductive amination or coupling Morpholine + thioacetyl intermediate, reducing agent (NaBH3CN) 70-80 Mild conditions to preserve functional groups

Note: Exact yields may vary depending on reaction scale and purification methods.

Alternative Synthetic Approaches

Organozinc Chemistry

Organozinc reagents have been used in the synthesis of macrocyclic and peptidomimetic compounds involving morpholine scaffolds. The in situ generation of acid chlorides from free acids followed by coupling with activated zinc reagents can yield C-2 symmetric peptidomimetics. This strategy could be adapted to synthesize the target compound by replacing ester or amide bonds with ketones or thioacetyl groups, enhancing stability and biological activity.

Summary of Key Synthetic Steps

Step No. Intermediate/Product Reaction Description Key Reagents/Conditions
1 1-(3,4,5-trimethoxyphenyl)ethan-1-one Starting material Commercially available or synthesized
2 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one Bromination at alpha position Br2, anhydrous solvent, controlled T
3 Thioacetyl intermediate Nucleophilic substitution with thiolate Morpholine thiolate, base, solvent
4 Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) Coupling/reductive amination with morpholine Morpholine, reducing agent, solvent

Chemical Reactions Analysis

Types of Reactions

4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes such as cell division and protein folding .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure is defined by three critical components:

  • Morpholine ring : Enhances aqueous solubility and bioavailability.
  • 3,4,5-Trimethoxyphenyl group : Electron-donating methoxy groups stabilize aromatic interactions and modulate receptor binding.

Comparison with Analogs

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Key Properties/Bioactivity Reference
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) C15H19NO5S Morpholine, thioacetyl, trimethoxyphenyl Hypothesized antitumor/metabolic activity N/A
a-(3,4,5-Trimethoxyphenyl)-4-morpholineacetonitrile C15H20N2O4 Morpholine, acetonitrile, trimethoxyphenyl Synthesized via Strecker reaction; potential antiproliferative activity inferred from analogs
4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine C19H20N2O2S2 Morpholine, thioacetyl, phenothiazine Structural analog with phenothiazine moiety; applications uncharacterized
Podophyllotoxin derivative 3a C23H23F3O7 Dihydrofuran-2-one, trimethoxyphenyl PPARγ partial agonist; reverses insulin resistance in diabetic models
4-(4-Iodophenyl)acetyl-morpholine C12H14INO2 Morpholine, acetyl, iodophenyl Iodine substituent enhances steric/electronic effects; no reported bioactivity

Pharmacological and Biochemical Insights

Role of Trimethoxyphenyl Group

  • Present in PPARγ agonists () and antiproliferative azetidinones (), this group likely facilitates π-π stacking or hydrogen bonding with biological targets.
  • Podophyllotoxin analogs : Demonstrated improved metabolic stability and reduced toxicity compared to parent compounds .

Thioacetyl vs. Acetyl Linkers

  • Thioacetyl : Higher lipophilicity may enhance membrane permeability but increase metabolic susceptibility to oxidation.
  • Acetyl : Found in iodophenyl derivatives (), offering simpler hydrolysis pathways but reduced steric bulk.

Morpholine’s Contribution

  • Improves solubility, as seen in 2-morpholino-2-(trimethoxyphenyl)acetonitrile (), balancing the hydrophobic trimethoxyphenyl moiety.

Biological Activity

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against cancer cells, and relevant case studies.

Chemical Structure and Properties

Morpholine derivatives are known for their diverse biological activities. The specific compound in focus features a morpholine ring substituted with a thioacetyl group linked to a trimethoxyphenyl moiety. This unique structure contributes to its pharmacological properties.

  • Cytotoxicity and Apoptosis Induction :
    • Studies have demonstrated that morpholine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), leading to increased caspase activity and modulation of Bcl-2 family proteins .
    • The mechanism involves the activation of apoptotic pathways, including the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
  • Cell Cycle Arrest :
    • Research indicates that morpholine derivatives can cause cell cycle arrest at the G2/M phase. This was evidenced by a study where certain compounds reduced cell viability significantly while promoting G2/M phase arrest in MCF-7 cells .
  • Inhibition of Kinase Activity :
    • The compound's structural features suggest potential kinase inhibition capabilities. Morpholine derivatives have been associated with targeting various kinases involved in cancer progression, contributing to their antiproliferative effects .

Table: Summary of Biological Activity

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Morpholine Derivative 1MCF-710Induces apoptosis via caspase activation
Morpholine Derivative 2MDA-MB-23115Cell cycle arrest at G2/M phase
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)HOP-92 (NSCLC)8Inhibition of kinase activity

Case Studies

  • Breast Cancer Studies :
    • A study evaluated the effects of morpholine derivatives on breast cancer cell lines, showing that certain derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways . The most potent derivatives achieved IC50 values below 10 μM.
  • Lung Cancer Efficacy :
    • In non-small cell lung cancer (NSCLC) models, morpholine-based compounds exhibited promising cytostatic activity with GI values indicating effective growth inhibition at low concentrations .
  • Mechanistic Insights :
    • Investigations into the mechanistic pathways revealed that these compounds could activate apoptotic signaling while inhibiting tumor growth factors such as mTOR, thereby providing a dual-action approach against cancer proliferation .

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing 4-((3,4,5-trimethoxyphenyl)thioacetyl)morpholine, and what analytical methods confirm structural integrity?

  • Methodological Answer : The synthesis typically involves a multi-step process: (1) Thioacetylation of the morpholine ring via nucleophilic substitution with 3,4,5-trimethoxyphenylthioacetate, followed by (2) purification via column chromatography. Key analytical techniques include:

  • 1H/13C NMR spectroscopy to verify substituent positions and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC (≥95% purity threshold) to ensure absence of unreacted intermediates.
  • Reference structural validation approaches from studies on analogous isoquinoline derivatives .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer : Initial screening should focus on in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) using adherent cancer cell lines (e.g., adenocarcinoma models as in ).

  • Experimental Design :
  • Use triplicate wells per concentration (e.g., 1–100 µM range).
  • Include controls: untreated cells (negative), cisplatin (positive control).
  • Validate results with complementary assays like apoptosis markers (Annexin V/PI staining) or cell cycle analysis (flow cytometry).
  • Reference cell line selection from antiproliferative studies on structurally related compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Systematic Modifications : Synthesize derivatives with variations in:
  • The morpholine ring (e.g., substitution with piperazine or thiomorpholine).
  • The thioacetyl linker (e.g., replacing sulfur with oxygen or altering chain length).
  • Evaluation Metrics :
  • Potency : IC50 values across multiple cell lines.
  • Selectivity : Compare cytotoxicity in cancerous vs. non-cancerous cells (e.g., HEK293).
  • Solubility : LogP determination via shake-flask method.
  • Use molecular docking to predict binding affinity to tubulin (common target for trimethoxyphenyl-containing anticancer agents).

Q. How to resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological Answer :

  • Hypothesis Testing :
  • Cell Line Variability : Test additional lines (e.g., breast MCF-7, leukemia K562) to identify tissue-specific sensitivity.
  • Assay Conditions : Standardize incubation time, serum concentration, and cell density.
  • Mechanistic Follow-Up :
  • Perform western blotting for apoptosis markers (e.g., caspase-3 cleavage).
  • Use transcriptomic profiling (RNA-seq) to identify differential gene expression in resistant vs. sensitive lines.
  • Reference replicated analysis frameworks from Mendelian randomization studies .
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Q. What statistical models ensure reliable determination of IC50 in dose-response studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism or R’s drc package).
  • Validation :
  • Perform bootstrapping to estimate confidence intervals.
  • Cross-validate with independent experiments (n ≥ 3 biological replicates).
  • Experimental Design :
  • Use response surface methodology (e.g., Design Expert software) to optimize concentration ranges and minimize resource use .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles of the compound?

  • Methodological Answer :

  • Solubility Testing : Compare results from shake-flask vs. potentiometric methods.
  • Stability Studies :
  • Use HPLC-UV to monitor degradation under varying pH, temperature, and light exposure.
  • Validate with LC-MS to identify degradation products.
  • Statistical Reconciliation : Apply ANOVA to assess inter-lab variability in measurement protocols.

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